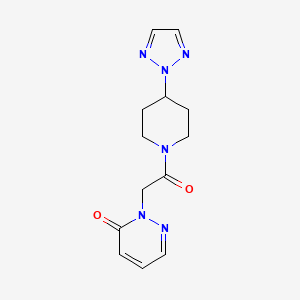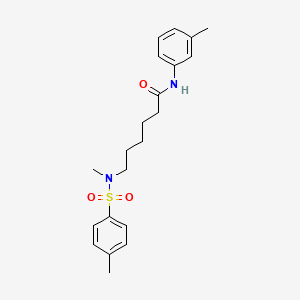![molecular formula C23H24N6O2 B2438565 N-(2-(6-((2-methoxybenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 873002-37-0](/img/structure/B2438565.png)
N-(2-(6-((2-methoxybenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms. They are known for their extensive therapeutic uses . Benzamides, on the other hand, are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a variety of applications, including as building blocks in organic synthesis and as drugs in medicine .
Synthesis Analysis
The synthesis of 1,2,4-triazoles often involves the reaction of thiosemicarbazides with α-halocarbonyl compounds . Benzamides can be synthesized from the corresponding benzoic acids and amines .Molecular Structure Analysis
1,2,4-Triazoles have a five-membered ring with three nitrogen atoms. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . Benzamides consist of a benzene ring attached to an amide functional group .Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions, including N-alkylation and N-acylation . Benzamides can undergo reactions typical of carboxylic acid derivatives, such as hydrolysis, reduction, and condensation with amines .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles and benzamides depend on their specific structure. For example, they can exhibit varying degrees of solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Kinase Inhibition:
This compound has demonstrated inhibitory activity against c-Met and VEGFR-2 kinases. These kinases play crucial roles in cancer progression and angiogenesis. By targeting both c-Met and VEGFR-2, this compound may offer a dual inhibitory effect, potentially enhancing its efficacy in cancer therapy .
Antiproliferative Activity:
The compound exhibits excellent antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer). Its IC50 values are 0.98 ± 0.08 µM, 1.05 ± 0.17 µM, and 1.28 ± 0.25 µM, respectively. These findings suggest its potential as an anticancer agent .
Cell Cycle Arrest:
Compound 17l induces cell cycle arrest in A549 cells by affecting the G0/G1 phase. This property could be valuable in preventing uncontrolled cell division and promoting apoptosis .
Intracellular Signaling:
The compound interferes with intracellular c-Met signaling in A549 cells. It downregulates the expression of c-Met and VEGFR-2, contributing to its antiproliferative effects .
Molecular Docking:
Molecular docking studies indicate that compound 17l binds to both c-Met and VEGFR-2 proteins, similar to the reference compound foretinib. This binding affinity suggests its potential as a targeted therapy .
Low Hemolytic Toxicity:
Compound 17l exhibits low hemolytic toxicity, which is essential for minimizing adverse effects on red blood cells and overall safety .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions in the research of 1,2,4-triazoles and benzamides involve the design and synthesis of new derivatives with improved therapeutic properties. This includes the development of new synthetic methods, the exploration of their biological activities, and the optimization of their pharmacokinetic properties .
Propiedades
IUPAC Name |
N-[2-[6-[(2-methoxyphenyl)methylamino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-16-7-9-17(10-8-16)23(30)24-14-13-22-27-26-21-12-11-20(28-29(21)22)25-15-18-5-3-4-6-19(18)31-2/h3-12H,13-15H2,1-2H3,(H,24,30)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEFFSIIRBPNGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)NCC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[6-[(2-methoxyphenyl)methylamino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-fluoro-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide](/img/structure/B2438482.png)
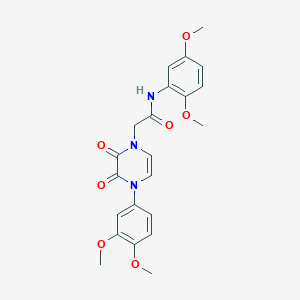

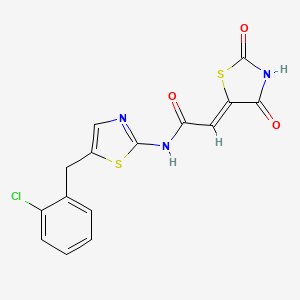
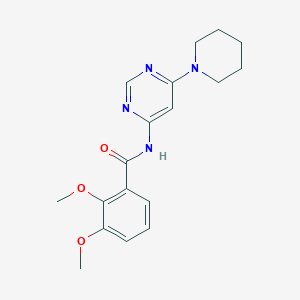
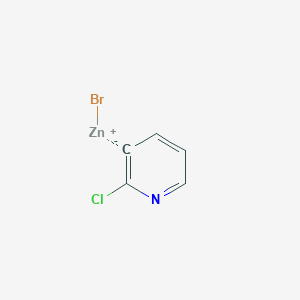
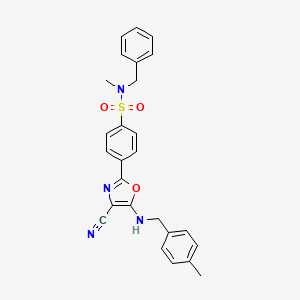
![5-chloro-2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2438492.png)

![2-fluoro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2438497.png)
![2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B2438498.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-phenoxybenzoate](/img/structure/B2438501.png)
